2-{2-[[(2,5-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[[(2,5-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Polymorphism
Research on compounds closely related to 2-{2-[(2,5-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid focuses on their polymorphism, structural, and spectroscopic characterization. The study of mefenamic acid, a compound with structural similarities, highlighted the use of vibrational spectroscopies (IR and Raman) and solid-state NMR for identifying different polymorphs. These analytical techniques, supported by quantum chemistry calculations, provide detailed insights into the molecular structures and are crucial for understanding the physicochemical properties of such compounds (Cunha et al., 2014).
Polymorphism and Co-crystal Formation
Investigations into the polymorphism and co-crystal formation of related benzoic acid derivatives shed light on the impact of molecular substitutions on the crystalline structures and properties of these compounds. Such studies are essential for the development of pharmaceuticals, as different polymorphic forms can exhibit varied solubility and stability characteristics (Zhoujin et al., 2022).
Effects of Solvents on Crystal Polymorphism
The effect of solvents on the polymorphism and crystal shapes of pharmaceutical compounds, including mefenamic acid, highlights the importance of solvent choice in the crystallization process. Understanding how solvents influence the polymorphic outcomes and crystal morphologies is crucial for optimizing manufacturing processes and ensuring consistency in drug efficacy and bioavailability (Mudalip et al., 2018).
Co-crystallisation Techniques
Research into co-crystallisation techniques for benzoic acid derivatives with N-containing bases demonstrates the versatility of co-crystal formation as a tool for modifying the physical properties of pharmaceutical compounds. These techniques can lead to the discovery of new solid forms with potentially enhanced solubility, stability, or bioavailability, offering valuable insights for drug development and formulation (Skovsgaard & Bond, 2009).
These studies provide a foundation for further research into the applications and properties of 2-{2-[(2,5-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid and related compounds in scientific research. The focus on polymorphism, co-crystal formation, and the effects of solvents on crystal characteristics underlines the importance of these aspects in the development and optimization of pharmaceutical agents.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-[[2-(2,5-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-7-8-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-3-4-6-14(13)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHJQIZNQESNE-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.